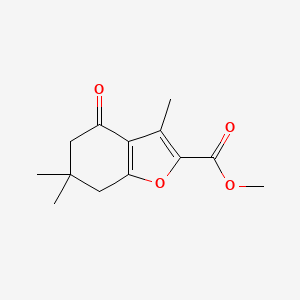

methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Description

Methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a bicyclic organic compound featuring a benzofuran core fused with a partially saturated cyclohexenone ring. The molecule includes three methyl substituents (at positions 3, 6, and 6) and a methyl ester group at position 2. Its CAS registry number (127724-12-3) and molecular formula (C10H10O4) are well-documented, with a molecular weight of 194.18 g/mol .

Properties

IUPAC Name |

methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-7-10-8(14)5-13(2,3)6-9(10)17-11(7)12(15)16-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJSTUFWWRMVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted phenol with an ester derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exhibit potent anti-inflammatory properties. For instance, a series of compounds derived from this structure were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives showing high selectivity for COX-2 inhibition. One notable compound achieved an IC50 value of 150 nM with a selectivity index of 570.6 for COX-2 over COX-1 . Such findings suggest potential therapeutic applications in treating inflammatory diseases.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that certain derivatives possess significant antibacterial effects against various strains of bacteria. These findings open avenues for developing new antibiotics based on the benzofuran scaffold .

Synthetic Chemistry Applications

1. Synthetic Pathways

This compound has been utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the creation of novel compounds with enhanced biological activities. For example, synthetic methodologies employing this compound have been explored to create derivatives with improved pharmacological profiles .

2. Drug Development

The compound serves as a lead structure in drug development programs aimed at creating new anti-inflammatory or antimicrobial agents. The ability to modify the benzofuran core allows researchers to optimize pharmacokinetic and pharmacodynamic properties through structure-activity relationship (SAR) studies .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as biodegradability or antimicrobial activity in polymers .

2. Coatings and Additives

The compound's chemical stability and functional groups make it suitable for use in coatings and additives that require specific performance characteristics under varying environmental conditions .

Case Studies

Mechanism of Action

The mechanism by which methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analog: 3,6,6-Trimethyl-4-Oxo-4,5,6,7-Tetrahydroindazole-1-Acetic Acid

Key Differences :

- Core Structure : Replaces the benzofuran ring with an indazole system, introducing a pyrazole moiety.

- Functional Groups : Features an acetic acid group at position 1 instead of a methyl ester.

- Biological Activity : Exhibits potent COX-2 inhibitory activity (IC50 = 150 nM) and high selectivity (COX-1/COX-2 ratio = 570.6) .

- Synthesis : Synthesized via a one-step pathway, emphasizing its utility as a lead compound for anti-inflammatory drug development .

Table 1: Comparative Data

Structural Analog: Ethyl 3,6,6-Trimethyl-4-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate

Key Differences :

- Core Structure : Substitutes benzofuran with an indole ring, introducing a nitrogen atom.

- Ester Group: Uses an ethyl ester (vs.

Table 2: Comparative Data

| Property | Target Benzofuran Compound | Indole Derivative |

|---|---|---|

| Core Structure | Benzofuran | Indole |

| Ester Group | Methyl | Ethyl |

| Commercial Availability | Available (CymitQuimica) | Discontinued |

Functional Group Impact on Reactivity and Bioactivity

- Methyl Ester vs. Acetic Acid : The methyl ester in the target compound may enhance membrane permeability compared to the polar carboxylic acid group in the indazole derivative, though the latter’s acidity likely contributes to stronger target binding .

Spectroscopic and Computational Comparisons

NMR Spectroscopy

- Benzofuran Compound: Limited NMR data is available in the evidence, but analogous compounds (e.g., indazole derivatives) show distinct <sup>1</sup>H and <sup>13</sup>C NMR shifts due to ring current effects and substituent electronegativity .

- Indazole Derivative : <sup>1</sup>H NMR data highlights deshielded protons near the oxo group, a feature likely shared with the benzofuran compound .

Molecular Docking

- The indazole derivative’s docking studies into COX-2 reveal hydrogen bonding with Arg120 and Tyr355, suggesting that the benzofuran analog’s oxygen atoms may engage similar interactions if tested .

Q & A

Q. What are the standard synthetic routes for methyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate?

The synthesis typically involves cyclization of precursors such as substituted cyclohexenones and methyl acetoacetate derivatives. A common method includes:

Cyclization : Reacting a substituted 2-hydroxybenzaldehyde derivative with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form the benzofuran core .

Methylation : Esterification of the intermediate using methyl halides or dimethyl sulfate under alkaline conditions to introduce the methyl ester group .

Purification : Recrystallization or column chromatography is employed to isolate the product in high purity. Adjustments to substituent positions (e.g., 3,6,6-trimethyl groups) may require tailored precursors or protecting groups.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Chromatography : Reverse-phase HPLC or GC-MS for purity assessment, leveraging protocols optimized for benzofuran derivatives (e.g., C18 columns, methanol/water mobile phases) .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 252.1362 for C₁₂H₁₆O₄) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

Critical factors include:

- Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency .

- Temperature Control : Maintaining 60–80°C during cyclization to balance reaction rate and byproduct formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in crystallization .

- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves closely eluting impurities .

Q. How can researchers resolve discrepancies in reported reaction conditions for similar benzofuran derivatives?

Discrepancies in oxidation or substitution outcomes may arise from:

- Reagent Reactivity : For example, KMnO₄ (strong oxidizing agent) may over-oxidize sensitive groups, while milder agents like PCC preserve the benzofuran core .

- Steric Effects : Bulky substituents (e.g., 3,6,6-trimethyl groups) can hinder electrophilic substitution; adjusting reaction time or using directing groups (e.g., –NO₂) improves regioselectivity .

- Validation : Cross-referencing with computational models (e.g., DFT for transition state analysis) or replicating conditions from peer-reviewed protocols .

Q. What strategies control regioselectivity in substitution reactions on the benzofuran ring?

Regioselectivity is influenced by:

- Electrophile Positioning : Electron-donating groups (e.g., –OCH₃) direct electrophiles to the para position, while electron-withdrawing groups (e.g., –COOR) favor meta substitution .

- Catalytic Systems : Use of Pd-catalyzed C–H activation for selective functionalization at the C5 or C7 positions .

- Protecting Groups : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) to block undesired substitution .

Q. How is this compound utilized as a building block in Diels-Alder reactions?

The 4-oxo-4,5,6,7-tetrahydrobenzofuran moiety acts as a dienophile due to its conjugated diene system. Methodology includes:

- Reaction Setup : Combining with dienes (e.g., 1,3-butadiene derivatives) in anhydrous toluene at reflux .

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to achieve enantioselectivity .

- Product Analysis : X-ray crystallography or NOE NMR to confirm cycloadduct stereochemistry .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under acidic conditions be addressed?

Contradictions may arise from:

- pH Variability : Stability studies showing degradation at pH < 2 (e.g., HCl) versus stability in weakly acidic buffers (pH 4–6).

- Resolution : Conduct controlled stability assays using standardized buffers (e.g., USP methods) and monitor via LC-MS for degradation products (e.g., hydrolyzed carboxylic acid) .

- Mechanistic Insight : Hydrolysis of the ester group is pH-dependent; computational modeling (e.g., QSPR) predicts degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.